An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-hydroxyphenyl)benzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-hydroxyphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-(4-hydroxyphenyl)benzoate, a biphenyl compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide outlines a robust and plausible synthetic pathway and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds.

Physicochemical Properties

Methyl 3-(4-hydroxyphenyl)benzoate, with the chemical formula C₁₄H₁₂O₃, is an ester derivative of 3-(4-hydroxyphenyl)benzoic acid.[1] Its structure features a biphenyl core with a hydroxyl group and a methyl ester functionality, suggesting its utility as a versatile intermediate in organic synthesis.

Table 1: Predicted Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| CAS Number | 192376-76-4 | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be in the range of 130-150 °C based on similar compounds) | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water (Predicted) | N/A |

Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate

The synthesis of methyl 3-(4-hydroxyphenyl)benzoate can be efficiently achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl skeleton, followed by a Fischer esterification to introduce the methyl ester group.

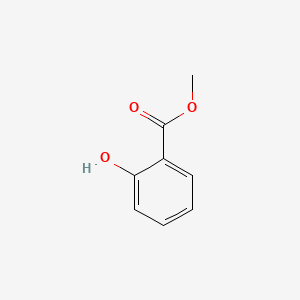

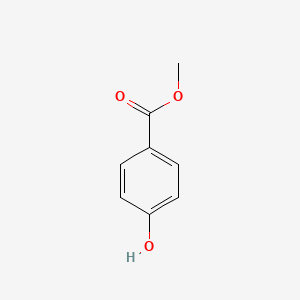

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 3-(4-Hydroxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions.

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(4-hydroxyphenyl)benzoic acid.

Step 2: Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate via Fischer Esterification

This protocol is a standard procedure for acid-catalyzed esterification.

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl 3-(4-hydroxyphenyl)benzoate.

Characterization of Methyl 3-(4-hydroxyphenyl)benzoate

The structure and purity of the synthesized methyl 3-(4-hydroxyphenyl)benzoate would be confirmed by a combination of spectroscopic methods and physical constant determination. The following sections detail the predicted characterization data.

Logical Relationship of Characterization Data

The following diagram illustrates how different characterization techniques contribute to the structural confirmation of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl 3-(4-hydroxyphenyl)benzoate based on the analysis of its structural features and comparison with related compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Ar-H (proton on C2 of benzoate ring) |

| ~7.85 | d | 1H | Ar-H (proton on C6 of benzoate ring) |

| ~7.60 | d | 1H | Ar-H (proton on C4 of benzoate ring) |

| ~7.50 | t | 1H | Ar-H (proton on C5 of benzoate ring) |

| ~7.45 | d | 2H | Ar-H (protons on C2' and C6' of phenol ring) |

| ~6.90 | d | 2H | Ar-H (protons on C3' and C5' of phenol ring) |

| ~5.50 | br s | 1H | -OH |

| 3.92 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (ester) |

| ~156.0 | C4' (C-OH) |

| ~142.0 | C3 |

| ~132.5 | C1' |

| ~131.0 | C1 |

| ~130.0 | C6 |

| ~129.5 | C5 |

| ~128.5 | C2', C6' |

| ~128.0 | C2 |

| ~127.5 | C4 |

| ~116.0 | C3', C5' |

| ~52.5 | -OCH₃ |

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Signals |

| FT-IR (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), ~1720 (C=O stretch, ester), ~1600, ~1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester/phenol) |

| Mass Spec. (m/z) | 228 [M]⁺, 197 [M - OCH₃]⁺, 169 [M - COOCH₃]⁺, 121 [C₆H₄COOCH₃]⁺, 93 [C₆H₅O]⁺ |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of methyl 3-(4-hydroxyphenyl)benzoate. The proposed two-step synthesis, employing a Suzuki-Miyaura coupling and Fischer esterification, offers a reliable and efficient route to this molecule. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers undertaking the synthesis and characterization of this and related biphenyl compounds. Further experimental validation is necessary to confirm the predicted properties and to fully explore the potential of methyl 3-(4-hydroxyphenyl)benzoate in various scientific applications.